molecular formula C20H23FN2O3 B2423441 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide CAS No. 1448051-97-5

3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide

Cat. No.: B2423441
CAS No.: 1448051-97-5
M. Wt: 358.413
InChI Key: OOVKNTXRMDMYNP-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Amide Bond Formation: The next step is the formation of the amide bond, which can be achieved through the reaction of the fluorophenyl intermediate with an appropriate amine derivative.

    Introduction of the Methoxyethylamino Group: This step involves the reaction of the amide intermediate with a methoxyethylamine derivative under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide
  • 3-(2-bromophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide
  • 3-(2-methylphenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)propanamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-26-13-12-22-20(25)14-15-6-9-17(10-7-15)23-19(24)11-8-16-4-2-3-5-18(16)21/h2-7,9-10H,8,11-14H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVKNTXRMDMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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